LogP Advantage Over 2-Bromo Analog
Computational comparison of partition coefficients reveals that the target compound (CAS 920537-53-7; LogP = 5.47) exhibits a ΔLogP of +0.26 relative to the direct 2-bromo analog N-[2-(1-benzothiophen-3-yl)ethyl]-2-bromobenzamide (CAS 920537-51-5; LogP = 5.21), while maintaining identical polar surface area (PSA = 60.83 Ų) . This corresponds to an approximately 1.8-fold predicted increase in membrane partition coefficient, potentially enhancing passive transcellular permeability without altering hydrogen-bond capacity .
| Evidence Dimension | Octanol-water partition coefficient (LogP, computed) |
|---|---|
| Target Compound Data | LogP = 5.47; PSA = 60.83 Ų |
| Comparator Or Baseline | 2-Bromo analog (920537-51-5); LogP = 5.21; PSA = 60.83 Ų |
| Quantified Difference | ΔLogP = +0.26; estimated membrane partition ratio ~1.8 |
| Conditions | Computed values from ChemSrc database using standardized algorithm; identical PSA indicates equivalent hydrogen-bonding capacity . |
Why This Matters
Higher LogP at matched PSA predicts improved passive membrane permeability without altered hydrogen bonding, relevant for selecting compounds targeting intracellular or CNS sites.
